molecular formula C10H12ClNO2 B1484244 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride CAS No. 2059932-96-4

4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride

Cat. No.: B1484244
CAS No.: 2059932-96-4
M. Wt: 213.66 g/mol
InChI Key: YTAAMGAXNQCMCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including those involved in the synthesis and degradation of neurotransmitters. For instance, it has been observed to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines, which are crucial for neurotransmission. The interaction between this compound and monoamine oxidase can influence the levels of neurotransmitters in the brain, thereby affecting mood and cognitive functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in the regulation of gene expression and cellular metabolism. For example, it can modulate the activity of signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), which are critical for the regulation of metabolic processes and gene expression . Additionally, this compound has been found to affect the expression of genes involved in cell growth and differentiation, thereby influencing cellular functions and overall cell health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. For instance, it can bind to the active site of monoamine oxidase, inhibiting its activity and thereby increasing the levels of monoamines in the brain . This inhibition can lead to enhanced neurotransmission and improved mood. Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a crucial factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive changes in cellular functions, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to enhance cognitive functions and improve mood by increasing the levels of neurotransmitters in the brain . At high doses, it can lead to toxic effects, such as neurotoxicity and oxidative stress . Threshold effects have also been observed, where a certain minimum dose is required to achieve the desired biochemical effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to neurotransmitter synthesis and degradation. This compound interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the metabolism of monoamines . These interactions can affect the levels of neurotransmitters and other metabolites, thereby influencing metabolic flux and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and overall efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it can interact with various enzymes and signaling molecules . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . These localizations can influence its activity and overall cellular effects .

Properties

IUPAC Name

4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c1-6-3-2-4-8-7(6)5-9(11-8)10(12)13;/h2-4,9,11H,5H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAAMGAXNQCMCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(NC2=CC=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride
Reactant of Route 2
4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride
Reactant of Route 3
4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride
Reactant of Route 4
4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride
Reactant of Route 5
4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride
Reactant of Route 6
4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.